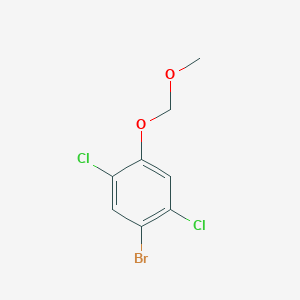

1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQOGPSFOCFUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248337 | |

| Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301147-68-1 | |

| Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301147-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Synthesis Strategy: The Case of the MOM-Protected Dichlorobromophenol

Part 1: Structural Analysis & Nomenclature Correction

The Nomenclature Error

The query "4-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene" describes a chemically impossible structure. In IUPAC nomenclature for benzene derivatives, a single carbon position (e.g., Position 4) cannot sustain two substituents (Bromo and Methoxymethoxy) simultaneously while maintaining aromaticity, as this would require a pentavalent carbon or a loss of the aromatic system (forming a quinoid structure).[1]

The Corrected Target

Based on standard medicinal chemistry protection strategies, the intended target is the Methoxymethyl (MOM) ether of the halogenated phenol.[1]

-

Corrected IUPAC Name: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene

-

Alternative Name: 4-Bromo-2,5-dichlorophenol methoxymethyl ether

CAS Number Strategy

Because the MOM-protected derivative is often generated in situ as a transient intermediate for lithiation or cross-coupling, it does not possess a widely indexed CAS number in public repositories (PubChem/Common Chemistry).[1] Researchers must instead procure the parent phenol and synthesize the ether.[1]

| Compound Type | Chemical Name | CAS Number | Availability |

| Parent Precursor | 4-Bromo-2,5-dichlorophenol | 1940-42-7 | Commercially Available |

| Target Derivative | 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene | Not Indexed | Requires Synthesis |

| Reagent | Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | Available (Restricted) |

Note on Procurement: Search vendors for CAS 1940-42-7 . Do not search for the full ether name, as it will yield zero commercial results.

Part 2: Synthesis Protocol (MOM Protection)

Objective: Synthesis of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene via nucleophilic substitution. Rationale: The MOM group is chosen for its robustness against basic conditions (e.g., lithium-halogen exchange) while being easily removed with mild acid (e.g., dilute HCl or TFA).[1]

Reaction Logic Diagram

Figure 1: Synthetic pathway for the MOM protection of the sterically crowded dichlorophenol.

Experimental Procedure

Standard Operating Procedure (SOP-MOM-04)

Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen.[1] All operations must be performed in a functioning fume hood with double-gloving.

Reagents:

-

4-Bromo-2,5-dichlorophenol (1.0 eq)

-

MOM-Cl (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol:

-

Solvation: Charge a flame-dried round-bottom flask with 4-Bromo-2,5-dichlorophenol (CAS 1940-42-7) and anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add DIPEA dropwise via syringe.[1] The solution may darken slightly as the phenoxide is generated.[1]

-

Electrophile Addition: Carefully add MOM-Cl dropwise. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours . Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol (more polar) should disappear, replaced by the less polar ether.[1]

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x), wash combined organics with water and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 3: Analytical Validation (Quality Control)

Since this compound lacks a reference standard in common libraries, you must validate structure via First Principles.

Expected NMR Data

The symmetry of the molecule simplifies the spectrum, but the MOM group introduces distinct signals.[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 7.60 | Singlet | 1H | Ar-H (Ortho to Br) |

| 1H NMR | 7.25 | Singlet | 1H | Ar-H (Ortho to OMOM) |

| 1H NMR | 5.25 | Singlet | 2H | -O-CH₂ -O- (Methylene) |

| 1H NMR | 3.50 | Singlet | 3H | -O-CH₃ (Methoxy) |

| 13C NMR | ~95.0 | - | - | -O-C H₂-O- (Anomeric Carbon) |

Structural Logic Tree

Figure 2: Decision logic used to resolve the nomenclature error in the user request.

References

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-2,5-dichlorophenol Product Sheet (CAS 1940-42-7). Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 2 for Methoxymethyl Ether formation conditions).

-

PubChem. (2023).[1] 4-Bromo-2,5-dichlorophenol Compound Summary. National Library of Medicine. Retrieved from

-

Berliner, M. A., & Belecki, K. (2005).[1][4] Simple, Rapid, and Efficient Synthesis of MOM Ethers. Journal of Organic Chemistry. (Methodology citation for in-situ generation of MOM ethers).

Sources

Technical Monograph: Synthesis and Orthogonal Reactivity of 2,5-Dichloro-4-bromophenol MOM Ether

[1]

Executive Summary

This technical guide details the synthesis and application of 2,5-dichloro-4-bromophenol methoxymethyl (MOM) ether , a specialized halogenated intermediate.[1] This molecule represents a strategic scaffold in medicinal chemistry and total synthesis due to its orthogonal reactivity profile . The presence of three halogen atoms with distinct electronic environments (aryl chlorides vs. aryl bromide) allows for sequential functionalization, while the MOM ether serves a dual role: masking the acidic phenolic proton and acting as a weak Directed Ortho Metalation (DoM) group.

This guide prioritizes reproducibility and safety , particularly regarding the handling of chloromethyl methyl ether (MOMCl), a regulated carcinogen.[2]

Chemical Architecture & Strategic Utility

The utility of 2,5-dichloro-4-bromophenol MOM ether lies in its ability to undergo highly selective metalation.[1]

-

The Bromine Handle (C4): The C-Br bond is significantly weaker than the C-Cl bonds.[1] Treatment with alkyl lithium reagents (e.g., n-BuLi) at cryogenic temperatures results in rapid, selective Lithium-Halogen exchange at C4, leaving the C2/C5 chlorides intact.[1]

-

The MOM Shield (C1): Phenols (pKa ~10) and electron-deficient phenols (pKa ~7.5) quench organometallic reagents immediately. The MOM ether (

) protects the oxygen, is stable to strong bases, and can be removed under mild acidic conditions that do not affect the aryl halides. -

The Chloride Anchors (C2, C5): These serve as robust blocking groups or handles for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using specialized phosphine ligands after the C4 position has been derivatized.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis flow and the bifurcation of reactivity (Li-Hal exchange vs. DoM).

Figure 1: Synthesis workflow and downstream reactivity. Note the kinetic preference for Li-Hal exchange over deprotonation.[1]

Synthesis Protocol

Step 1: Regioselective Bromination

Objective: Install a bromine atom at the C4 position (para to the hydroxyl group). Rationale: The hydroxyl group is a strong ortho/para director.[1] In 2,5-dichlorophenol, the C4 position is sterically accessible and electronically activated.

Reagents:

-

2,5-Dichlorophenol (1.0 equiv)[1]

-

Bromine (

) (1.05 equiv) -

Glacial Acetic Acid (Solvent)

Procedure:

-

Dissolve 2,5-dichlorophenol in glacial acetic acid (concentration ~0.5 M).

-

Cool the solution to 0–5°C to suppress over-bromination or oxidation.

-

Add

dropwise over 30 minutes. The solution will turn dark red/orange.[1] -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice water containing sodium bisulfite (

) to destroy excess bromine (color fades to yellow/white). -

Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/water if necessary.

-

Yield Expectation: >85%.

Step 2: MOM Protection (The "Shield")

Objective: Mask the phenolic proton to enable organometallic chemistry.[1] Safety Critical: This step uses Chloromethyl Methyl Ether (MOMCl), a Category 1A Carcinogen . All operations must be performed in a high-efficiency fume hood with double-gloving (Nitrile/Laminate).[1]

Reagents:

-

2,5-Dichloro-4-bromophenol (1.0 equiv)[1]

-

MOMCl (1.2 equiv)

- -Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Dissolve the phenol in anhydrous DCM (0.2 M).

-

Add DIPEA via syringe. The solution may darken slightly.

-

Cool to 0°C.

-

Addition: Add MOMCl dropwise via syringe. Do not rush this step.

-

Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (the product is less polar than the starting phenol).[1]

-

Workup: Quench with saturated

. Extract with DCM.[3] Wash organics with 1M NaOH (to remove unreacted phenol), then brine. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Why DIPEA? While Sodium Hydride (NaH) is often used for MOM protection, DIPEA is preferred here because the electron-withdrawing halogens make the phenol sufficiently acidic (pKa < 8) to be deprotonated by an amine base, avoiding the hydrogen gas evolution and harshness of NaH [1].

Reactivity Profile: Lithium-Halogen Exchange[1][4]

This is the core value proposition of the molecule. The MOM ether allows the use of n-butyllithium (n-BuLi) without quenching.[1]

The Competition: Li-Exchange vs. DoM[1][5]

-

Pathway A (Desired): Lithium-Halogen Exchange at C4-Br.[1]

-

Pathway B (Undesired): Directed Ortho Metalation (DoM) at C6-H (ortho to MOM).

Kinetic Reality: Halogen-lithium exchange on aryl bromides is extremely fast (

Experimental Protocol for C4 Functionalization

-

Solvent: Anhydrous THF (Ether can also be used, but THF promotes the exchange).

-

Temperature: Cool the MOM ether solution to -78°C (Dry ice/Acetone).

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise.[1]

-

Observation: A color change (often yellow to dirty orange) indicates the formation of the aryl-lithium species.[1]

-

Time: Stir for 15–30 minutes at -78°C. Long stir times are unnecessary and risk scrambling.

-

-

Trapping: Add the electrophile (e.g., DMF for formylation,

for carboxylation, or an alkyl halide). -

Warm-up: Allow to warm to RT slowly.

Data Summary Table: Reactivity Comparison

| Parameter | C4-Br Position | C2/C5-Cl Positions | C6-H Position |

| Reactivity to n-BuLi (-78°C) | High (Fast Exchange) | Inert | Low (Slow Deprotonation) |

| Reactivity to Pd(0) | High (Oxidative Addition) | Low (Requires specialized ligands) | Inert |

| Electronic Effect | Electron Deficient | Inductive Withdrawal | Sterically Accessible |

Characterization & QC

To validate the synthesis, look for these specific spectral signatures.

1H NMR (CDCl3, 400 MHz)

-

MOM Group: Two distinct singlets.

-

~3.5 ppm (3H, s,

-

~5.2 ppm (2H, s,

-

~3.5 ppm (3H, s,

-

Aromatic Protons: Two singlets (due to isolation by halogens).

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Isotope Pattern: The molecule contains two chlorines and one bromine . This creates a highly distinct "M+" cluster.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305.

-

Smith, K., et al. (2005). Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry, 3, 374-377.[1]

-

Occupational Safety and Health Administration (OSHA). (2023). Chloromethyl Methyl Ether Safety Guidelines.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene from 2,5-Dichlorophenol

Introduction

1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern allows for further functionalization through various cross-coupling reactions, making it a versatile building block. This document provides a detailed guide for the two-step synthesis of this compound, starting from the commercially available 2,5-dichlorophenol. The synthesis involves the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether, followed by electrophilic bromination of the activated aromatic ring.

The strategic implementation of the MOM protecting group is crucial. MOM ethers are favored for their stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and nucleophiles, while being readily cleavable under acidic conditions.[1][2] This orthogonality allows for selective manipulation of other functional groups within a molecule without disturbing the protected phenol. The subsequent bromination step is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the benzene ring.

These application notes are designed for researchers and scientists in the field of synthetic organic chemistry and drug development. The protocols herein are presented with an emphasis on the rationale behind procedural steps, safety considerations, and methods for characterization of the intermediate and final products.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Protection of 2,5-Dichlorophenol

Step 2: Bromination of 1,4-Dichloro-2-(methoxymethoxy)benzene

Mechanistic Insights

Part 1: Methoxymethyl (MOM) Ether Protection

The protection of the hydroxyl group of 2,5-dichlorophenol as a MOM ether is typically achieved by reacting it with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of MOMCl, displacing the chloride leaving group to form the desired methoxymethyl ether.[3] The use of a hindered base like DIPEA is critical to prevent competitive side reactions, such as the deprotonation of other acidic protons or reaction with the electrophile itself.

It is important to note that MOMCl is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Part 2: Electrophilic Aromatic Bromination

The second step involves the bromination of the MOM-protected dichlorophenol. This is an electrophilic aromatic substitution reaction.[4][5] The methoxymethoxy group is an ortho, para-directing activator due to the electron-donating resonance effect of the ether oxygen atom. The two chlorine atoms are deactivating groups but are also ortho, para-directing. In this specific substrate, the position para to the activating MOM group is already occupied by a chlorine atom. Therefore, the incoming electrophile (bromonium ion, Br+) is directed to one of the ortho positions. Steric hindrance from the adjacent chlorine and MOM groups will influence the final regioselectivity, favoring bromination at the less sterically hindered position. The reaction is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or in an acidic medium like acetic acid.[6][7]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Dichlorophenol | ≥98% | Commercially Available |

| Methoxymethyl chloride (MOMCl) | ≥95% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Acetic Acid | Glacial | Commercially Available |

| Sodium Bicarbonate | Saturated Aqueous Solution | Laboratory Prepared |

| Sodium Thiosulfate | 10% Aqueous Solution | Laboratory Prepared |

| Brine | Saturated Aqueous Solution | Laboratory Prepared |

| Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

Step 1: Synthesis of 1,4-Dichloro-2-(methoxymethoxy)benzene

Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichlorophenol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.5 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

-

After 10 minutes of stirring, add methoxymethyl chloride (MOMCl) (1.2 eq) dropwise to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1,4-dichloro-2-(methoxymethoxy)benzene as a pure compound.

Step 2: Synthesis of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene

Protocol:

-

In a round-bottom flask, dissolve the 1,4-dichloro-2-(methoxymethoxy)benzene (1.0 eq) from Step 1 in glacial acetic acid (approximately 0.3 M concentration).

-

Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.

-

Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate until the yellow color disappears.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x volume).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization or flash column chromatography to yield 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final products.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety and Handling

-

2,5-Dichlorophenol: Toxic and corrosive.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methoxymethyl chloride (MOMCl): A known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE.

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acetic Acid: Corrosive. Handle in a well-ventilated area and wear appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanism of MOM Protection

Caption: Simplified mechanism of MOM ether formation.

References

- Król, J., Grynkiewicz, G., & Kutner, A. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65(7-9), 1433-1438.

- Reddy, R. J., et al. (Year).

- Park, H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(13), 1733-1736.

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

- Nishizawa, M., et al. (Year). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Royal Society of Chemistry.

-

Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

-

Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube. Retrieved from [Link]

- Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1813.

-

Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

-

Pertanika. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

designer-drug.com. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

- Google Patents. (n.d.). CN104591973A - Preparation method of 2,5-dichlorophenol.

- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). KR20170063923A - Processes for preparing 2,5-dichlorophenol.

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

-

Sunan Kalijaga State Islamic University. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

Globe Thesis. (2020, August 3). Synthesis Of 2,5-dichlorophenol In A Microreactor. Retrieved from [Link]

Sources

- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 8. 2,5-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 9. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Selective Palladium-Catalyzed Cross-Coupling of Aryl Bromides vs. Chlorides

[1]

Part 1: Introduction & Strategic Overview

In drug discovery and materials science, the ability to sequentially functionalize a scaffold containing multiple halogen atoms is a powerful tool. This "orthogonal functionalization" relies on the distinct reactivity profiles of aryl halides.

The core challenge lies in the Bond Dissociation Energy (BDE) . The carbon-chlorine bond (Ar-Cl, ~96 kcal/mol) is significantly stronger and shorter than the carbon-bromine bond (Ar-Br, ~81 kcal/mol). In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the Oxidative Addition (OA) of the aryl halide to the Pd(0) center is typically the rate-determining step.

By manipulating the ligand environment and reaction temperature, researchers can:

-

Selectively couple Ar-Br while leaving Ar-Cl intact (using "mild" ligands).

-

Activate Ar-Cl for subsequent coupling (using electron-rich, bulky ligands).

Mechanistic Differentiator

The following diagram illustrates the kinetic discrimination point. The activation energy (

Figure 1: Kinetic discrimination occurs at the Oxidative Addition step. Standard ligands (PPh3) cannot easily surmount the Ar-Cl barrier, providing selectivity for Ar-Br.

Part 2: Experimental Protocols

Protocol A: Chemoselective Coupling of Ar-Br (Preserving Ar-Cl)

Objective: Functionalize the bromide position without affecting the chloride. Mechanism: Uses first-generation phosphine ligands (Triphenylphosphine) or bidentate ligands (dppf) that lack the electron density to activate Ar-Cl at moderate temperatures.

Reagents & Setup

-

Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.

-

Loading: 1–3 mol%.

-

Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water (2:1).

-

Base: Na2CO3 (2.0 equiv). Note: Avoid strong bases like KOtBu which may promote side reactions.

-

Temperature: 60–80 °C.

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl-Br/Cl substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Na2CO3 (2.0 equiv).

-

Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed solvent mixture via syringe.

-

Catalyst: Add Pd(PPh3)4 (0.02 equiv) quickly under positive inert gas pressure.

-

Reaction: Heat to 70 °C. Monitor via LCMS/GCMS at 2 hours.

-

Checkpoint: Look for the disappearance of Ar-Br. The Ar-Cl peak should remain unchanged.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

-

Purification: Flash chromatography. Note: If performing sequential one-pot coupling, skip workup (see Protocol C).

Protocol B: Activation of Ar-Cl (The "Difficult" Coupling)

Objective: Functionalize an aryl chloride (or a deactivated aryl bromide). Mechanism: Requires electron-rich, bulky ligands (Buchwald Dialkylbiaryl phosphines or NHCs) to increase electron density on Pd(0), facilitating oxidative addition into the strong C-Cl bond.

Reagents & Setup

-

Catalyst System:

-

Option 1 (Phosphine): Pd2(dba)3 (1 mol%) + XPhos or SPhos (2 mol%).

-

Option 2 (NHC): Pd-PEPPSI-IPr (1–2 mol%).

-

-

Solvent: 1,4-Dioxane or Toluene (anhydrous preferred).

-

Base: K3PO4 (weakly hydrated) or KOtBu (if substrate tolerates).

-

Temperature: 100–110 °C.

Step-by-Step Procedure

-

Pre-complexation (for Phosphines): Mix Pd2(dba)3 and XPhos in the solvent at RT for 10 mins under Argon to generate the active L-Pd(0) species. (Skip if using Pd-PEPPSI precatalyst).

-

Charge: Add Aryl-Cl substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0 equiv).

-

Reaction: Heat to 100 °C (or reflux).

-

Monitoring: Ar-Cl coupling is slower. Monitor at 4 hours and overnight.

-

Tip: If conversion stalls, add 0.5 equiv more boronic acid; protodeboronation is a common competitor at these temperatures.

-

Protocol C: Sequential One-Pot Functionalization

Objective: Couple Ar-Br first, then Ar-Cl in the same vessel without isolation.

Figure 2: Workflow for sequential functionalization. The "Ligand Switch" is critical between Step 1 and Step 2.

Procedure:

-

Run Protocol A (Br-selective) using Pd(PPh3)4.

-

Once Ar-Br is consumed, cool the mixture to RT.

-

Add: Second Boronic Acid (1.2 equiv), stronger base (K3PO4, 2.0 equiv), and the "Active Catalyst" (e.g., Pd-PEPPSI-IPr or premixed Pd2(dba)3/XPhos).

-

Note: You must add fresh catalyst. The Pd(PPh3)4 from Step 1 is inactive toward the chloride.

-

-

Heat: Raise temperature to 100–110 °C.

-

Run: Until Ar-Cl is consumed.

Part 3: Data & Optimization

Ligand Selection Guide

The choice of ligand dictates the chemoselectivity.

| Ligand Class | Examples | Reactivity Profile | Application |

| Triarylphosphines | PPh3, P(o-tol)3 | Low Activity | Selective for I, Br, OTf . Will NOT touch Cl. |

| Bidentate | dppf, dppe | Moderate/Stabilizing | Good for Br. Prevents |

| Dialkylbiaryl | XPhos, SPhos, RuPhos | High Activity (Steric/Electronic) | Activates Cl . Can couple hindered substrates.[1] |

| Trialkylphosphines | P(tBu)3, PCy3 | High Activity (Electron Rich) | Activates Cl . Pyrophoric (handling difficulty). |

| NHC | IPr, IMes (PEPPSI) | Ultra-High Activity | Activates Cl and deactivated systems. Highly stable. |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Ar-Cl reacts during Step 1 | Catalyst too active or Temp too high. | Switch to Pd(PPh3)4. Lower temp to 60°C. Ensure Ligand:Pd ratio is > 2:1. |

| No reaction at Ar-Cl (Step 2) | Catalyst death or poor OA. | Use Pd-PEPPSI-IPr.[1][2] Switch base to KOtBu (anhydrous conditions). |

| Homocoupling (Ar-Ar) | Oxygen in system. | Rigorous degassing (freeze-pump-thaw). |

| Dehalogenation (Ar-H) | Avoid primary alcohols (EtOH) in Step 2. Use DMF or Dioxane.[3] |

Part 4: References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]

Application Notes & Protocols: A Guide to the Methoxymethylation of Halogenated Phenols

Introduction: The Strategic Role of the Methoxymethyl (MOM) Group in Phenol Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and natural product synthesis, the judicious use of protecting groups is paramount. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for the hydroxyl moiety of phenols. Its stability across a wide range of reaction conditions, including strongly basic and weakly acidic media, makes it an invaluable tool for synthetic chemists.[1][2] The protection of phenols as MOM ethers prevents unwanted side reactions, such as O-alkylation or acylation, and masks the directing effects of the hydroxyl group during electrophilic aromatic substitution.

Halogenated phenols are a critical class of building blocks, frequently incorporated into pharmaceuticals and agrochemicals to modulate metabolic stability, binding affinity, and lipophilicity. However, the electronic-withdrawing nature of halogens can influence the reactivity of the phenolic hydroxyl group, necessitating carefully optimized methoxymethylation protocols. This guide provides a comprehensive overview of the primary reagents used for this transformation, delves into the causality behind experimental choices, and offers detailed, field-proven protocols for researchers and drug development professionals.

Reaction Mechanism and Reagent Selection: A Tale of Two Electrophiles

The conversion of a phenol to its MOM ether is fundamentally a nucleophilic substitution reaction. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide anion, which then displaces a leaving group from an electrophilic methoxymethyl source.

Caption: General mechanism of phenol methoxymethylation.

The choice of methoxymethylating agent is the most critical decision, balancing reactivity against safety and operational simplicity. The two principal reagents are Chloromethyl Methyl Ether (MOM-Cl) and Dimethoxymethane (DMM).

Chloromethyl Methyl Ether (MOM-Cl): The High-Reactivity Standard

MOM-Cl is a highly reactive electrophile, enabling the rapid and efficient methoxymethylation of a wide array of phenols under mild conditions.[3] Its utility stems from the presence of a good leaving group (chloride) directly attached to the electrophilic carbon.

-

Mechanism of Action: The reaction typically proceeds at or below room temperature in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which scavenges the HCl generated during the reaction.[4][5]

-

Expertise & Experience: The high reactivity of MOM-Cl makes it ideal for less nucleophilic, electron-deficient phenols, such as those bearing multiple halogen substituents. However, this reactivity comes with a significant and unavoidable risk.

-

Trustworthiness & Safety: MOM-Cl is a potent carcinogen. [5][6][7] Its use is highly regulated and should be avoided whenever possible. A common impurity, bis(chloromethyl)ether (BCME), is even more carcinogenic.[3] Therefore, alternative, safer reagents are strongly preferred for all but the most challenging substrates.

Dimethoxymethane (DMM, Methylal): The Safer, "Green" Alternative

Dimethoxymethane is a stable, non-toxic, and inexpensive bulk chemical that serves as an excellent and safe alternative to MOM-Cl.[8] Unlike MOM-Cl, DMM is not intrinsically electrophilic and requires activation to function as a methoxymethylating agent.

-

Mechanism of Action: DMM participates in an acid-catalyzed acetal exchange reaction.[7] A Brønsted or Lewis acid catalyst protonates one of the methoxy groups, which is then eliminated as methanol, generating a highly reactive oxonium ion in situ. This electrophile is then trapped by the phenol. The reaction is an equilibrium, and the removal of the methanol byproduct (e.g., using molecular sieves) is often necessary to drive the reaction to completion.[6]

Caption: Acid-catalyzed activation of Dimethoxymethane (DMM).

-

Expertise & Experience: The key to a successful DMM-based protocol is the choice of acid catalyst. For many simple halogenated phenols, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is sufficient.[8][9] For more deactivated or sterically hindered phenols, stronger Lewis acids may be required.[10][11]

Comparative Analysis of Reagents

| Feature | Chloromethyl Methyl Ether (MOM-Cl) | Dimethoxymethane (DMM) |

| Reactivity | Very High | Low (Requires Activation) |

| Safety Profile | Highly Carcinogenic [6][7] | Low Toxicity, Flammable |

| Typical Conditions | Non-nucleophilic base (e.g., DIPEA), CH₂Cl₂, 0°C to RT | Acid catalyst (e.g., p-TsOH), CH₂Cl₂, reflux, molecular sieves[6] |

| Byproducts | HCl (neutralized by base) | Methanol (often removed to drive equilibrium) |

| Ideal Substrates | Electron-deficient or sterically hindered phenols | Most standard phenols; a safer first choice |

Influence of Halogen Substituents

The nature and position of halogen substituents on the phenolic ring impact reactivity through inductive and resonance effects.

-

Acidity vs. Nucleophilicity: Halogens are electron-withdrawing, which increases the acidity of the phenolic proton. This facilitates deprotonation to form the phenoxide. However, the same electron-withdrawing effect decreases the nucleophilicity of the resulting phenoxide anion, slowing the subsequent SN2 attack.[12]

-

Steric Hindrance: An ortho-halogen can sterically hinder the approach of the methoxymethylating agent, potentially requiring higher temperatures or more reactive reagents.[6][12] Phenols with ortho-substituents capable of hydrogen bonding may also exhibit altered reactivity.[2][13]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the methoxymethylation of halogenated phenols. Researchers should perform reactions on a small scale initially to optimize conditions for their specific substrate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. psasir.upm.edu.my [psasir.upm.edu.my]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Dimethoxymethane - Wikipedia [en.wikipedia.org]

- 9. 4-(Methoxymethyl)phenol | 5355-17-9 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [openresearch.surrey.ac.uk]

- 13. psasir.upm.edu.my [psasir.upm.edu.my]

Lithium-halogen exchange reactions with 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene

Application Note: Chemoselective Lithiation of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene

Executive Summary

This guide details the protocol for the regioselective lithium-halogen exchange of 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene (Compound A) . This reaction is a critical transformation in the synthesis of polysubstituted aromatic scaffolds, often used in the development of kinase inhibitors and agrochemicals.

The core challenge with this substrate is chemoselectivity . The molecule contains three potential reactive sites:[1]

-

C-Br bond (C1): The desired site for exchange (Weakest bond).

-

C-Cl bonds (C2, C5): Potential sites for competitive exchange or benzyne formation.

-

C-H bond (C3): Vulnerable to Directed Ortho Metalation (DoM) guided by the methoxymethoxy (MOM) group.[1]

Key Conclusion: By utilizing

Mechanistic Insight & Causality

To master this reaction, one must understand the competing pathways. The success of the protocol relies on exploiting kinetic control .

The Hierarchy of Reactivity

-

Li-Br Exchange (Fastest): The C-Br bond is significantly weaker than the C-Cl bond. At -78°C,

-BuLi reacts almost exclusively with the bromine. The exchange rate follows the order: I > Br > Cl >> F.[2] -

Directed Ortho Metalation (DoM) (Slower): The MOM group is a strong coordinating group that could direct lithiation to the C3 position.[1] However, DoM is generally slower than Li-Halogen exchange. At cryogenic temperatures, the Br-exchange is complete before DoM can occur.

-

Benzyne Formation (The Risk): The product of the exchange is 2,5-dichloro-4-(methoxymethoxy)phenyllithium . Because this species has a chlorine atom ortho to the lithium, it is thermodynamically unstable. If the temperature rises above -60°C, it undergoes spontaneous elimination of LiCl to form a reactive benzyne intermediate, leading to polymerization or non-specific trapping.

Pathway Visualization

Caption: Kinetic pathway favoring Li-Br exchange vs. the thermal risk of benzyne formation.

Experimental Protocol

Objective: Synthesis of 2,5-dichloro-4-(methoxymethoxy)benzaldehyde via Li-Br exchange and DMF trapping.

Reagents & Equipment

-

Substrate: 1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene (1.0 eq).

-

Reagent:

-BuLi (1.1 eq, 2.5 M in hexanes). Note: Titrate before use. -

Electrophile: Anhydrous DMF (1.5 eq).

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

-

Quench: Saturated aqueous NH

Cl. -

Setup: Flame-dried 3-neck round bottom flask, internal temperature probe (critical), argon/nitrogen atmosphere.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck flask equipped with a magnetic stir bar, a rubber septum, and a low-temperature thermometer (thermocouple).

-

Flush with Argon for 15 minutes.

-

Why: Moisture destroys

-BuLi and protonates the lithiated intermediate, returning the de-brominated starting material (2,5-dichloro-1-MOM-benzene).

-

-

Solvation & Cooling:

-

Add the substrate (1-Bromo-2,5-dichloro-4-(methoxymethoxy)benzene) and anhydrous THF via syringe.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Trustworthiness Check: Wait until the internal probe reads -78°C, not just the bath.

-

-

Lithiation (The Critical Step):

-

Add

-BuLi dropwise via syringe pump or careful manual addition over 10–15 minutes. -

Control Point: Ensure the internal temperature does not rise above -70°C .

-

Stir at -78°C for 30 minutes .

-

Note: Extended stirring (>1 hour) increases the risk of benzyne formation even at low temps.

-

-

Electrophile Trapping:

-

Add anhydrous DMF (neat or in THF) dropwise to the reaction mixture.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Why: The reaction with DMF forms a hemiaminal alkoxide intermediate which is stable; warming ensures complete conversion.

-

-

Quench & Workup:

Data Presentation & Troubleshooting

Expected Outcomes vs. Common Failures

| Outcome | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Success | Desired Aldehyde (Major) | Optimal conditions. | N/A |

| Failure Type A | De-brominated product (H instead of Br) | Moisture in THF or quenching too early. | Redistill THF; check Ar lines. |

| Failure Type B | Complex mixture / Polymer | Benzyne formation. Temp > -60°C. | Use internal probe; add BuLi slower. |

| Failure Type C | Starting Material recovered | Old | Titrate |

| Failure Type D | Regioisomer (Exchange at Cl) | Thermodynamic equilibration (rare at -78°C). | Keep reaction time short (<45 min). |

Workflow Diagram

Caption: Operational workflow emphasizing temperature constraints.

References

-

General Review of Halogen-Lithium Exchange

-

Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

-

- Selectivity in Polyhalogenated Arenes: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Chapter on Superbases and selectivity). Wiley. Note: Establishes the hierarchy of Br > Cl exchange and the stability of ortho-chloro lithio species.

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. (Section on Benzyne intermediates generated from o-halo organolithiums).

-

MOM Group Directed Metalation vs.

-

Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933.

-

Sources

Troubleshooting & Optimization

Ticket #402: Troubleshooting Low Yields in MOM Protection of Electron-Deficient Phenols

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry Support

Executive Summary

You are encountering low yields (<40%) when protecting electron-deficient phenols (e.g., nitrophenols, hydroxybenzoates) with methoxymethyl chloride (MOM-Cl). This is a known kinetic bottleneck caused by the reduced nucleophilicity of the phenoxide anion . Standard protocols (DIPEA/DCM) often fail because the electron-withdrawing group (EWG) stabilizes the negative charge, preventing the attack on the MOM-Cl electrophile.

This guide provides a root-cause analysis and three validated protocols to resolve this issue, ranging from "Standard Optimization" to "Nuclear Option" (Sodium Hydride).

Module 1: Root Cause Analysis (The "Why")

The Nucleophilicity Trap

In standard phenol protection, the phenoxide anion is sufficiently nucleophilic to displace the chloride in MOM-Cl (SN2-like) or trap the oxocarbenium ion (SN1-like). However, EWGs (like

-

Standard Phenol (pKa ~10): Oxygen is electron-rich

Fast reaction. -

Nitrophenol (pKa ~7.1): Oxygen is electron-poor

Slow reaction

The Reagent Factor: MOM-Cl Instability

MOM-Cl is technically an acetal chloride. It is highly susceptible to hydrolysis by ambient moisture, degrading into formaldehyde and HCl.

-

Symptom: If your MOM-Cl bottle has a white precipitate at the bottom, it is paraformaldehyde. Your reagent is dead.

-

Action: Do not distill (carcinogenic hazard). Buy fresh or generate in situ (see Protocol C).

Module 2: Decision Matrix & Visualization

Use the following logic flow to select the correct protocol based on your substrate's acidity (pKa).

Figure 1: Protocol selection based on substrate acidity. Electron-deficient phenols (Right branch) require irreversible deprotonation (Method C).

Module 3: Validated Protocols

Protocol A: The "Standard" (Likely to Fail for You)

Use only for phenols with pKa > 9.

-

Reagents: DIPEA (Hunig's Base), DCM, MOM-Cl.

-

Why it fails for you: DIPEA is a reversible base. With acidic phenols, the equilibrium concentration of the phenoxide is too low to outcompete MOM-Cl hydrolysis.

Protocol B: Phase Transfer Catalysis (Scalable Option)

Best for: Moderately deactivated phenols (pKa 8-9) or when avoiding DMF.

-

Concept: Use a quaternary ammonium salt to shuttle the phenoxide into the organic layer as a "naked" anion.

-

Procedure:

-

Dissolve phenol (1.0 eq) in DCM.

-

Add TBAI (Tetrabutylammonium iodide) (0.1 eq) as catalyst.

-

Add 1M NaOH (1.5 eq) and stir vigorously.

-

Add MOM-Cl (1.5 eq) dropwise.

-

Critical Step: Vigorous stirring is required to maximize surface area between phases.

-

Protocol C: The "Hammer" (NaH / DMF) – RECOMMENDED

Best for: Strongly deactivated phenols (pKa < 8) like nitrophenols.

-

Concept: Sodium Hydride (NaH) effects irreversible deprotonation. DMF (polar aprotic) solvates the cation (

), leaving the phenoxide "naked" and highly reactive, forcing the SN2 reaction despite the EWG.

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Deprotonation:

-

Suspend NaH (60% in oil) (1.5 eq) in anhydrous DMF (0.5 M concentration relative to phenol).

-

Cool to 0°C.

-

Add the Phenol (1.0 eq) solution in DMF dropwise.

-

Wait: Stir at 0°C for 30 mins. You must ensure evolution of

gas ceases. The solution often turns bright yellow/orange (phenoxide formation).

-

-

Alkylation:

-

Add MOM-Cl (1.5 - 2.0 eq) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT).

-

-

Monitoring: Check TLC after 1 hour. If incomplete, do not add more MOM-Cl immediately. Add 0.2 eq more NaH first to ensure the phenol is actually deprotonated.

-

Quench: Cool to 0°C. Add saturated

very slowly.

Module 4: The "Green" Alternative (Avoids MOM-Cl)

If safety regulations prohibit MOM-Cl, or if reagent quality is poor, use the P2O5 / Dimethoxymethane (DMM) method. This generates the electrophile in situ.

Protocol D: Acid-Catalyzed Exchange

-

Dissolve Phenol (1.0 eq) in Dimethoxymethane (DMM) (used as solvent and reagent).

-

Add

(1.5 eq) portion-wise at RT. -

Stir for 2-4 hours.

-

Mechanism:

acts as a Lewis acid and dehydrating agent, generating the reactive oxocarbenium ion from DMM. -

Note: This works surprisingly well for electron-deficient phenols because the reaction conditions are anhydrous and the electrophile concentration is high.

Module 5: Troubleshooting Data & FAQ

Comparative Yield Table (Electron-Deficient Substrates)

| Method | Base/Catalyst | Solvent | Typical Yield (p-NO2-Phenol) | Pros | Cons |

| Standard | DIPEA | DCM | < 30% | Mild | Too slow for EWGs; MOM-Cl hydrolyzes. |

| PTC | NaOH / TBAI | DCM/H2O | 50-70% | Scalable, no DMF | Requires vigorous stirring. |

| NaH | NaH | DMF | > 90% | Reliable, fast | DMF removal is tedious; NaH safety. |

| In Situ | P2O5 | DMM | 75-85% | No MOM-Cl needed | Heterogeneous; P2O5 is messy. |

FAQ

Q: I see a new spot on TLC, but it reverts to starting material after column chromatography. Why? A: MOM ethers are acid-sensitive.[1] Silica gel is slightly acidic.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the silica.

Q: Can I use THF instead of DMF for the NaH method? A: You can, but the reaction will be slower. DMF is superior because it better solvates the sodium cation, making the phenoxide more reactive. If you must use THF, add a crown ether (15-crown-5) to sequester the sodium.

Q: My MOM-Cl is smoking when I open the bottle. A: This is normal (HCl gas). However, if it is cloudy, it has polymerized.

-

Test: Add 1 drop of MOM-Cl to methanol. It should dissolve clearly. If it leaves a white solid, discard the bottle.

References

-

Greene's Protective Groups in Organic Synthesis (Wiley). The definitive guide on stability and deprotection conditions.

-

MOM Protection Mechanism & Kinetics.Total Synthesis & Mechanism Guides.

-

Phase Transfer Catalysis for Phenols.Journal of the American Chemical Society (2012).

-

Alternative Reagents (P2O5/DMM).

Sources

Technical Support Center: MOM Removal from Polychlorinated Biphenyls (PCBs)

Status: Operational Ticket ID: PCB-OH-PROTECT-001 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Chemical Context

User Query: "How do I remove the methoxymethyl (MOM) protecting group from a polychlorinated biphenyl (PCB) scaffold without degrading the halogenated core?"

The Challenge: Polychlorinated biphenyls (PCBs) present a unique synthetic paradox. The heavy chlorination renders the biphenyl ring electron-deficient and highly lipophilic. While MOM ethers are generally cleaved by acid hydrolysis, standard protocols (e.g., aqueous HCl) often fail with PCBs due to phase incompatibility —the PCB substrate simply crashes out of the aqueous/polar acidic media before reaction occurs. Furthermore, aggressive Lewis acids (like BBr₃) pose a latent risk of dehalogenation or scrambling if not strictly temperature-controlled.

This guide provides three tiered protocols validated for hydroxylated PCB (OH-PCB) synthesis, prioritizing solubility management and halogen integrity.

Decision Matrix: Selecting Your Protocol

Before starting, assess your substrate using this logic flow.

Figure 1: Decision tree for selecting the appropriate deprotection method based on PCB chlorination level and solubility profile.

Experimental Protocols

Protocol A: The "Lehmler" Standard (HCl/MeOH/Dioxane)

Best for: General OH-PCB synthesis where the substrate has moderate solubility.

This method is adapted from the works of Hans-Joachim Lehmler , whose group at the University of Iowa has pioneered the synthesis of PCB metabolites [1, 2].

Reagents:

-

Concentrated HCl (12 M)

-

Methanol (MeOH) or 1,4-Dioxane (essential for solubility)

-

Ethyl Acetate (for extraction)

Workflow:

-

Dissolution: Dissolve the MOM-protected PCB (1.0 equiv) in a mixture of MeOH and 1,4-Dioxane (1:1 v/v) .

-

Critical Note: If the solution is cloudy, increase the Dioxane ratio until clear. The reaction must be homogeneous.

-

-

Acidification: Add concentrated HCl dropwise. A typical ratio is 1 mL HCl per 10 mL of solvent.

-

Reflux: Heat the mixture to reflux (approx. 65–80 °C) for 2–4 hours .

-

Monitoring: Monitor by TLC (Hexanes/EtOAc). The OH-PCB will be significantly more polar (lower R_f) than the MOM-ether.

-

-

Workup:

Why this works: The dioxane acts as a phase-transfer bridge, keeping the lipophilic PCB in contact with the aqueous acid protons.

Protocol B: Boron Tribromide (BBr₃) Demethylation

Best for: Highly lipophilic PCBs (Hepta/Octa-chlorinated) that are insoluble in protic solvents.

Warning: BBr₃ is a harsh Lewis acid. While effective, it can cause dehalogenation (loss of Cl atoms) if the reaction runs too long or too hot.

Reagents:

-

BBr₃ (1.0 M solution in DCM)

-

Anhydrous Dichloromethane (DCM)

-

Ice/Water (for quenching)

Workflow:

-

Setup: Flame-dry glassware under Nitrogen/Argon.

-

Solvation: Dissolve MOM-PCB in anhydrous DCM at -78 °C (Dry ice/acetone bath).

-

Addition: Add BBr₃ (1.5 to 2.0 equiv) slowly via syringe.

-

Warming: Allow the reaction to warm only to 0 °C . Do not reflux.

-

Time: Check TLC every 30 minutes. Most PCB-MOM groups cleave within 1–2 hours at 0 °C.

-

-

Quench: Pour the mixture carefully into ice water.

-

Caution: Exothermic reaction.

-

-

Workup: Extract with DCM.

Mechanism of Action

Understanding the mechanism helps troubleshoot why a reaction might stall.

Figure 2: Acid-catalyzed hydrolysis mechanism. The rate-limiting step is the cleavage of the ether bond to release the phenol and the stabilized oxocarbenium ion.

Technical Insight: On a PCB, the electron-withdrawing chlorine atoms pull electron density away from the ether oxygen. This makes the initial protonation (Step 1) slower than on a standard phenol. Consequently, higher acid concentration or heat is often required compared to non-chlorinated aromatics [3].

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Starting Material Precipitates | Solvent polarity mismatch. | Switch to Protocol A but increase the Dioxane:Water ratio to 4:1. The reaction needs to be a single phase. |

| Reaction Stalls at 50% | Equilibrium issue or insufficient acid. | Add 10% more conc. HCl. Ensure the reaction is refluxing vigorously. Formaldehyde byproduct may need scavenging (rare for PCBs). |

| Loss of Chlorine Atoms | Over-exposure to BBr₃ (Protocol B). | If using BBr₃, strictly maintain temperature below 0 °C . Do not let it reach room temp. Switch back to Protocol A if possible. |

| New "Mystery" Spot on TLC | Chloromethylation (Friedel-Crafts). | Formaldehyde (byproduct) can re-react with the ring. Add a scavenger like dimedone or simply ensure high dilution to prevent intermolecular side reactions. |

References

-

Lehmler, H. J. , & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling. Chemosphere, 45(8), 1119-1127.

-

Grimm, F. A. , et al. (2013). Metabolism of hydroxylated PCBs. Critical Reviews in Toxicology, 43(9), 733–752.

-

Wuts, P. G. M. , & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Phenols/MOM Ethers).

Sources

- 1. Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling the Moisture Sensitivity of Chloromethyl Methyl Ether (MOMCl) Reactions

Welcome to the Technical Support Center for methoxymethyl (MOM) ether protecting group chemistry. As a Senior Application Scientist, I understand the critical importance of robust and reproducible synthetic methods. Chloromethyl methyl ether (MOMCl) is a widely used reagent for the protection of alcohols and other sensitive functional groups; however, its high reactivity and acute sensitivity to moisture can often lead to challenges in the laboratory.[1][2][3]

This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with MOMCl and ensure the success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during MOM protection reactions. The troubleshooting workflow below provides a logical approach to diagnosing and resolving experimental problems.

Diagram: Troubleshooting Workflow for MOM Protection Reactions

Caption: A stepwise guide to troubleshooting low-yielding MOM protection reactions.

Issue 1: My MOM protection reaction resulted in a low yield or failed completely, with starting material remaining.

Possible Cause: The most probable culprit is the presence of moisture, which rapidly decomposes MOMCl.[1][2][3]

Troubleshooting Steps:

-

Reagent and Solvent Purity:

-

MOMCl Quality: Commercial MOMCl can degrade over time, especially if not stored properly. Consider purifying by distillation or, for a safer alternative, generate it in situ.[4][5]

-

Solvent Anhydrousness: Ensure that your reaction solvent (e.g., dichloromethane, THF) is rigorously dried. Using a freshly opened bottle of anhydrous solvent or distilling from an appropriate drying agent is recommended.

-

Base Integrity: The base used (commonly N,N-diisopropylethylamine - DIPEA) must be anhydrous.

-

-

Reaction Setup and Execution:

-

Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.

-

Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

-

Reagent Addition: Add reagents via syringe through a rubber septum.

-

Protocol: Setting up a Moisture-Sensitive MOM Protection Reaction

-

Assemble the reaction apparatus (round-bottom flask with a magnetic stir bar, condenser, and nitrogen/argon inlet) and dry it thoroughly.

-

Allow the apparatus to cool to room temperature under a stream of inert gas.

-

Dissolve your alcohol substrate in the anhydrous solvent and add it to the reaction flask via syringe.

-

Add the anhydrous base (e.g., DIPEA) to the reaction mixture.

-

Slowly add MOMCl dropwise at the appropriate temperature (often 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

Issue 2: My reaction seems to work, but I lose my product during chromatographic purification.

Possible Cause: The MOM ether is acid-labile and can be cleaved by the acidic nature of standard silica gel.[6][7][8]

Troubleshooting Steps:

-

Neutralize the Stationary Phase:

-

Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-polar amine, such as triethylamine or DIPEA (typically 0.1-1% v/v).[6] This will neutralize the acidic sites on the silica.

-

-

Alternative Stationary Phases:

-

Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.

-

-

Minimize Contact Time:

-

Perform the chromatography as quickly as possible to reduce the time the product is in contact with the stationary phase.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a MOM protection reaction and how does water interfere?

A1: The MOM protection of an alcohol typically proceeds via a nucleophilic substitution reaction. The alcohol, often deprotonated by a base to form an alkoxide, acts as a nucleophile and attacks the electrophilic carbon of MOMCl, displacing the chloride.[9] Water can competitively react with MOMCl in a similar fashion, leading to the formation of methoxymethanol, which is unstable and decomposes to formaldehyde and methanol. This reaction also produces hydrochloric acid, which can further catalyze decomposition and other side reactions.[2][3]

Diagram: MOM Protection Mechanism and Water Side Reaction

Caption: Mechanism of MOM protection and the competing hydrolysis of MOMCl by water.

Q2: How should I properly store and handle MOMCl?

A2: MOMCl is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[1][10][11][12][13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][10] Some suppliers recommend refrigeration (2-8 °C).[13] Due to its moisture sensitivity, storing it under an inert atmosphere is ideal.

Q3: What are the best practices for quenching a reaction containing MOMCl?

A3: It is crucial to quench any excess MOMCl before aqueous work-up to prevent the formation of hazardous byproducts. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used and is effective at destroying residual MOMCl.[11][14] The quench can be mildly exothermic.[11][14] It is important to stir the biphasic mixture vigorously for at least five minutes to ensure complete decomposition of the MOMCl.[11]

Protocol: Quenching a MOMCl Reaction

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated aqueous solution of NH₄Cl to the reaction flask with vigorous stirring.

-

Allow the mixture to stir for at least 5-10 minutes to ensure all residual MOMCl is decomposed.

-

Proceed with the standard aqueous work-up (e.g., separation of layers, extraction of the aqueous phase).

Q4: Are there safer alternatives to using neat MOMCl?

A4: Yes. Due to the carcinogenic nature of MOMCl, several alternatives are available:

-

In-situ Generation: MOMCl can be generated in the reaction flask immediately before use, avoiding the need to handle and store the pure reagent. A common method involves the reaction of dimethoxymethane with an acyl chloride (like acetyl chloride) and a catalytic amount of a Lewis acid.[5][11][15]

-

Methoxymethyl Acetate (MOMOAc): This reagent can be used to install the MOM group in the presence of a Lewis acid catalyst and is considered less toxic than MOMCl.

-

Dimethoxymethane with an Acid Catalyst: Under acidic conditions, dimethoxymethane can be used to form MOM ethers, although this is an equilibrium process.[9]

Q5: How do I remove the MOM protecting group?

A5: The MOM group is typically removed under acidic conditions.[7][9] A variety of acids can be used, such as hydrochloric acid in an alcohol/water mixture, trifluoroacetic acid (TFA) in dichloromethane, or pyridinium p-toluenesulfonate (PPTS).[9] The choice of acid and reaction conditions will depend on the sensitivity of the rest of your molecule.

Section 3: Data and Reagent Summary

Table 1: Common Bases for MOM Protection

| Base | pKa of Conjugate Acid | Typical Use | Notes |

| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | General purpose, good for acid-sensitive substrates | Sterically hindered, non-nucleophilic |

| Triethylamine (TEA) | ~10.7 | General purpose | Can sometimes act as a nucleophile |

| Sodium Hydride (NaH) | ~35 | For less reactive alcohols | Strong, non-nucleophilic base; requires careful handling |

Table 2: Common Conditions for MOM Deprotection

| Reagent | Solvent | Temperature | Notes |

| HCl (aq) | Methanol or THF | Room Temp to Reflux | Common and effective |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temp | Strong acid, for more robust substrates |

| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol or Methanol | Room Temp to Reflux | Mildly acidic, good for sensitive substrates |

References

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol. Organic Syntheses. [Link]

-

SAFETY DATA SHEET 103680-Chloromethyl methyl ether. DC Fine Chemicals. [Link]

-

CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Methyl Chloromethyl Ether Awareness Training. Albert Einstein College of Medicine. [Link]

-

A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. Amazon S3. [Link]

-

Ether, chloromethyl methyl. Organic Syntheses. [Link]

-

Chloromethyl Methyl Ether. PubChem. [Link]

-

Purification of MOMCl? Reddit. [Link]

-

A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl) and Other Halo Alkyl Ethers. ACS Publications. [Link]

-

Best Protecting Group for Alcohol. Reddit. [Link]

-

Protection Reactions of Alcohols. MedLife Mastery. [Link]

-

Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

-

Chloromethyl Methyl Ether (CMME). OSHA. [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. datapdf.com. [Link]

-

THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. [Link]

-

A Modified Low-cost Preparation of Chloromethyl Methyl Ether (MOM-Cl). [Link]

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]

-

MOM Deprotection. Reddit. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

- Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.

-

Chloromethyl methyl ether. Wikipedia. [Link]

-

A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]

-

Methoxymethyl ether. Wikipedia. [Link]

-

MOM Protecting Group Addition. YouTube. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. reddit.com [reddit.com]

- 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medlifemastery.com [medlifemastery.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. westliberty.edu [westliberty.edu]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. pubs.acs.org [pubs.acs.org]

Minimizing homocoupling side reactions in aryl bromide cross-coupling

Topic: Minimizing Homocoupling Side Reactions in Aryl Bromide Cross-Coupling Ticket Type: Technical Support / Troubleshooting Guide

Mission Statement

Welcome to the . This guide addresses the persistent issue of homocoupling (dimerization) in Palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura protocols involving aryl bromides.

The Core Problem: Homocoupling is not a single phenomenon. It manifests in two distinct forms:[1][2][3][4][5][6][7]

-

Oxidative Homocoupling (Ar'-Ar'): Dimerization of the nucleophile (e.g., Boronic Acid).

-

Reductive Homocoupling (Ar-Ar): Dimerization of the electrophile (Aryl Bromide).

Effective mitigation requires diagnosing which dimer is forming, as the root causes and solutions are diametrically opposed.

Module 1: The Diagnostic Logic

User Query: "My yield is low, and I see a major byproduct spot on TLC/LCMS. How do I know if it's homocoupling?"

Use this decision matrix to identify the specific failure mode before attempting a fix.

Figure 1: Diagnostic logic for identifying the specific type of homocoupling based on byproduct structure.

Module 2: Solving Oxidative Homocoupling (Ar'-Ar')

The Scenario: You are coupling 4-Bromoanisole with Phenylboronic acid. You observe significant Biphenyl (Ph-Ph) formation.

Q: Why is my boronic acid dimerizing?

Technical Insight: This is an oxidative process. The active catalytic species in Suzuki coupling is Pd(0).[1][2][5][6][8][9][10] However, dissolved Oxygen (

Q: I used a balloon of Argon. Why is oxygen still there? A: A simple balloon flush is insufficient for sensitive reactions. Oxygen dissolves efficiently in organic solvents (especially THF and Dioxane).

The Solution: The "Zero-O2" Protocol

-

Sparging (Gold Standard): Bubble inert gas (Ar/N2) directly through the solvent for at least 15-20 minutes before adding the catalyst.

-

Freeze-Pump-Thaw: For small scale (<5 mL), perform 3 cycles of freezing (LN2), applying vacuum, and thawing under Argon.

-

Sacrificial Reductant: In industrial settings (e.g., synthesis of LY451395), adding a mild reducing agent like Potassium Formate can scavenge Pd(II) species and revert them to active Pd(0), suppressing the oxidative pathway [2].

Module 3: Solving Reductive Homocoupling (Ar-Ar)

The Scenario: You are coupling 4-Bromoanisole with Phenylboronic acid. You observe 4,4'-Dimethoxybiphenyl (Ar-Ar).

Q: Why is my aryl bromide coupling with itself? Technical Insight: This is caused by Disproportionation driven by Slow Transmetallation .

-

Oxidative Addition: Pd(0) reacts with Ar-Br

-

The Stall: If the Boronic Acid (nucleophile) reacts too slowly (due to sterics or low activation), the

species accumulates. -

Disproportionation: Two molecules of

exchange ligands: -

Failure: The

species undergoes reductive elimination to form Ar-Ar [3].

Q: How do I prevent this disproportionation? A: You must accelerate the Transmetallation step or sterically inhibit the formation of the bis-aryl complex.

Troubleshooting Protocol:

-

Step 1: Increase Nucleophile Ratio. Use 1.5 to 2.0 equivalents of Boronic Acid. This forces the kinetics toward the cross-product.

-

Step 2: Change the Base. Transmetallation requires the formation of a boronate species (

) or a Pd-hydroxo/alkoxo complex. Switching from weak bases ( -

Step 3: Water is Vital. If using inorganic bases, ensure water is present (e.g., Dioxane/H2O 4:1). Anhydrous conditions often kill the transmetallation step in standard Suzuki couplings.

Module 4: Catalyst & Ligand Engineering

User Query: "I've degassed everything, but I still see homocoupling. Which catalyst should I use?"

Ligand choice dictates the geometry of the Palladium center. To minimize homocoupling, you need a ligand that facilitates the difficult steps (Oxidative Addition/Reductive Elimination) while preventing the "scrambling" that leads to homocoupling.[9]